1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene
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Overview
Description
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene can be achieved through a multi-step process involving the introduction of each substituent onto the benzene ring. One possible synthetic route is as follows:
Halogenation: The starting material, 3-ethoxy-4-iodobenzene, can be prepared by iodination of 3-ethoxybenzene using iodine and an oxidizing agent such as nitric acid.
Alkylation: The 3-ethoxy-4-iodobenzene can then undergo Friedel-Crafts alkylation with 1,3-dichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the 3-chloropropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.
Oxidation: Formation of carbonyl-containing compounds such as aldehydes or ketones.
Reduction: Formation of deiodinated benzene derivatives.
Scientific Research Applications
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene has several scientific research applications:
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, particularly those containing multiple functional groups.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, especially those targeting specific biological pathways.
Materials Science: It can be used in the preparation of functionalized polymers or as a building block for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the ethoxy group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene can be compared with other similar compounds such as:
1-(3-Chloropropyl)-4-ethoxybenzene: Lacks the iodine atom, which may result in different reactivity and applications.
1-(3-Chloropropyl)-3-methoxy-4-iodobenzene: Contains a methoxy group instead of an ethoxy group, potentially affecting its chemical properties and reactivity.
1-(3-Chloropropyl)-3-ethoxy-4-bromobenzene: Contains a bromine atom instead of an iodine atom, which may influence its reactivity in substitution and reduction reactions.
Properties
Molecular Formula |
C11H14ClIO |
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Molecular Weight |
324.58 g/mol |
IUPAC Name |
4-(3-chloropropyl)-2-ethoxy-1-iodobenzene |
InChI |
InChI=1S/C11H14ClIO/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
AYNPXGRFHXOOKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCCCl)I |
Origin of Product |
United States |
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